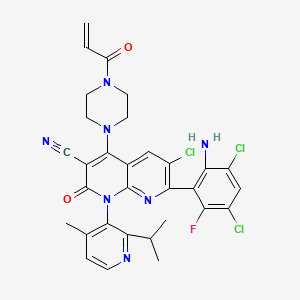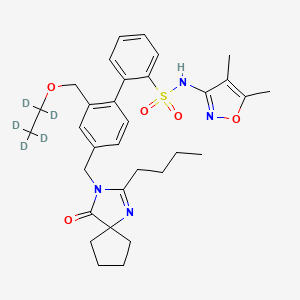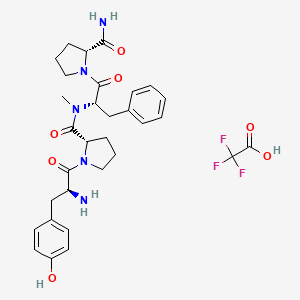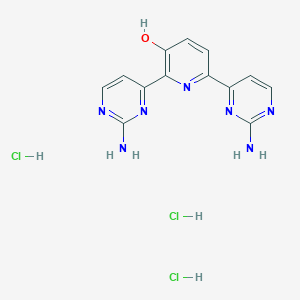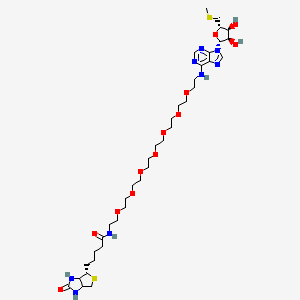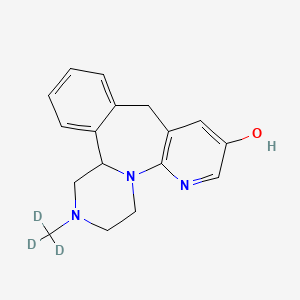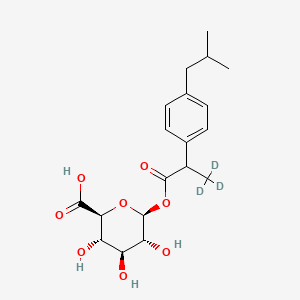
Ibuprofen acyl-|A-D-glucuronide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ibuprofen acyl-|A-D-glucuronide-d3 is a deuterium-labeled derivative of Ibuprofen acyl-|A-D-glucuronide. This compound is primarily used in scientific research to study the metabolism and pharmacokinetics of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The deuterium labeling allows for more precise tracking and analysis in various experimental settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ibuprofen acyl-|A-D-glucuronide-d3 involves the incorporation of deuterium into the ibuprofen molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving high-throughput techniques such as HPLC-MS/MS for quantification and purification .
Analyse Chemischer Reaktionen
Types of Reactions
Ibuprofen acyl-|A-D-glucuronide-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ibuprofen acyl-|A-D-glucuronide-d3 is used in various scientific research applications, including:
Chemistry: Studying the metabolic pathways and degradation products of ibuprofen.
Biology: Investigating the interactions of ibuprofen metabolites with biological macromolecules.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of ibuprofen in the human body.
Industry: Developing more effective and safer NSAIDs by studying the metabolic profiles of ibuprofen derivatives
Wirkmechanismus
Ibuprofen acyl-|A-D-glucuronide-d3 exerts its effects through the same mechanisms as ibuprofen. It inhibits the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition reduces inflammation, pain, and fever. The deuterium labeling allows for more precise tracking of the compound’s interactions with COX enzymes and other molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen acyl-|A-D-glucuronide: The non-deuterated version of the compound.
Ibuprofen: The parent compound, widely used as an NSAID.
Paracetamol β-D-glucuronide: Another glucuronide derivative used in similar research applications
Uniqueness
Ibuprofen acyl-|A-D-glucuronide-d3 is unique due to its deuterium labeling, which allows for more precise and accurate tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine .
Eigenschaften
Molekularformel |
C19H26O8 |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H26O8/c1-9(2)8-11-4-6-12(7-5-11)10(3)18(25)27-19-15(22)13(20)14(21)16(26-19)17(23)24/h4-7,9-10,13-16,19-22H,8H2,1-3H3,(H,23,24)/t10?,13-,14-,15+,16-,19-/m0/s1/i3D3 |
InChI-Schlüssel |
ABOLXXZAJIAUGR-CQVOXNJLSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


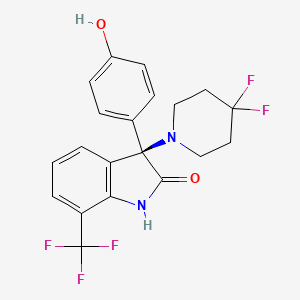
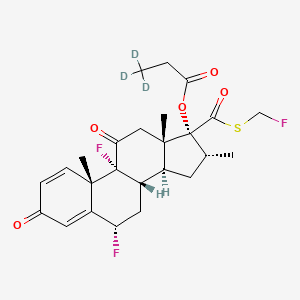

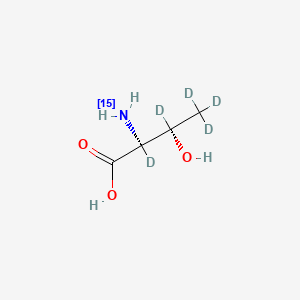

![3-[6-(2,2,3,3,5,5,6,6-Octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol](/img/structure/B12419422.png)
